Cas no 2137-18-0 (Gestonorone)

Gestonorone 化学的及び物理的性質
名前と識別子
-
- Gestonorone
- 17-Hydroxy-19-norpregn-4-ene-3,20-dione
- 17a-Hydroxy-19-norpregn-4-ene-3,20-dione
- 17a-Hydroxy-19-norprogesterone
- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- 17alpha-Hydroxy-19-norprogesterone
- 17-hydroxy-19-nor-4-pregnene-3,20-dione
- 17-Hydroxy-19-nor-pregn-4-en-3,20-dion
- 19-Norpregn-4-ene-3,20-dione, 17-hydroxy-
- 2137-18-0
- SCHEMBL141624
- Gestonorone [INN:BAN]
- UNII-H4G605B7VP
- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
- TX 045
- CHEMBL3707212
- Q5553699
- H4G605B7VP
- EINECS 218-378-2
- DTXSID50175631
- 17alpha-Hydroxy-19-norpregn-4-ene-3,20-dione
- EC 218-378-2
- CHEBI:135991
- NS00011523
- Gestonoron
- 16895-64-0
- DB13230
- (8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-13-methyl-1, 2, 6, 7, 8, 9, 10, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-3-one
- GESTONORONE [WHO-DD]
- NCGC00510144-01
- Gestronol; TX 045
- AKOS015896530
- DTXCID6098122
- (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadec-6-en-5-one
- Gestronol
- GTFUITFQDGVJSK-XGXHKTLJSA-N
- (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
-
- MDL: MFCD03695613
- インチ: 1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
- InChIKey: GTFUITFQDGVJSK-XGXHKTLJSA-N
- ほほえんだ: O=C1CC[C@]2([H])[C@@]3([H])CC[C@]4(C)[C@](C(C)=O)(O)CC[C@@]4([H])[C@]3([H])CCC2=C1
計算された属性
- せいみつぶんしりょう: 316.20400
- どういたいしつりょう: 316.204
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 54.4A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.17
- ゆうかいてん: 222-224 ºC
- ふってん: 484.9°C at 760 mmHg
- フラッシュポイント: 261.2±25.2 °C
- 屈折率: 1.564
- PSA: 54.37000
- LogP: 3.44830
- じょうきあつ: No data available
Gestonorone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H351 (100%) H360 (100%) H362 (100%)
- ちょぞうじょうけん:Store long-term at 2-8°C
Gestonorone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-13380-5MG |
Gestonorone |
2137-18-0 | >98% | 5mg |
£128.00 | 2025-02-08 | |
TRC | G368270-1g |
Gestonorone |
2137-18-0 | 1g |
$ 234.00 | 2023-09-07 | ||
TRC | G368270-5g |
Gestonorone |
2137-18-0 | 5g |
$ 656.00 | 2023-09-07 | ||
TRC | G368270-2.5g |
Gestonorone |
2137-18-0 | 2.5g |
$ 420.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1235365-100mg |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98%(HPLC) | 100mg |
$180 | 2024-06-06 | |
A2B Chem LLC | AI44947-5g |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98%(HPLC) | 5g |
$706.00 | 2024-04-20 | |
1PlusChem | 1P00I4KZ-5g |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98% (HPLC) | 5g |
$767.00 | 2025-02-28 | |
1PlusChem | 1P00I4KZ-25mg |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98% (HPLC) | 25mg |
$47.00 | 2025-02-28 | |
A2B Chem LLC | AI44947-1g |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98%(HPLC) | 1g |
$252.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1235365-5g |
19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |
2137-18-0 | 98%(HPLC) | 5g |
$1090 | 2024-06-06 |
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
Gestonoroneに関する追加情報
Gestonorone: A Comprehensive Overview
Gestonorone, also known by its CAS number 2137-18-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which belongs to the class of steroidal saponins, has been extensively studied for its role in various biological systems. Recent research has shed light on its mechanisms of action, making it a promising candidate for therapeutic interventions in fields such as oncology, immunology, and inflammation.
The chemical structure of Gestonorone is characterized by a steroidal backbone with specific functional groups that contribute to its biological activity. These groups include hydroxyl and ketone moieties, which play a crucial role in its interactions with cellular receptors. Studies have shown that Gestonorone exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate immune responses has led to investigations into its use in autoimmune disorders.
One of the most recent breakthroughs involving Gestonorone is its application in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings have prompted further research into its efficacy as a chemotherapeutic agent. Moreover, the compound's ability to enhance the sensitivity of cancer cells to conventional chemotherapy drugs suggests a synergistic effect that could improve treatment outcomes.
In terms of pharmacokinetics, Gestonorone has shown favorable bioavailability when administered orally, which is a significant advantage for drug development. Its metabolism and excretion pathways have been thoroughly investigated, providing insights into potential drug-drug interactions and toxicity profiles. These studies are essential for advancing Gestonorone into clinical trials and ensuring its safety for human use.
The synthesis of Gestonorone has also been optimized in recent years, with researchers developing efficient methods to produce this compound on a larger scale. This advancement is critical for meeting the growing demand for preclinical and clinical testing materials. The use of green chemistry principles in its synthesis has further enhanced its sustainability, aligning with current trends in pharmaceutical manufacturing.
Looking ahead, the future of Gestonorone appears promising as ongoing research continues to uncover new applications and mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic option. As the scientific community delves deeper into understanding this compound's potential, Gestonorone stands at the forefront of innovative drug discovery.



